molecular formula C31H27N5O2S B15039115 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15039115
M. Wt: 533.6 g/mol
InChI Key: YMQIYGYRAWWPPN-UZWMFBFFSA-N
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Description

N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic hydrazide derivative featuring a complex structure. Its core includes:

  • A 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3.
  • A sulfanyl acetohydrazide moiety linked to the triazole ring.
  • An (E)-benzylidene group derived from 4-(benzyloxy)benzaldehyde, providing a conjugated imine bond.

The compound is identified by CAS RN 314071-79-9 and has synonyms such as N′-BENZYLIDENE-2-((4-(4-ME-PH)-5-PH-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETOHYDRAZIDE .

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O2S/c1-23-12-16-27(17-13-23)36-30(26-10-6-3-7-11-26)34-35-31(36)39-22-29(37)33-32-20-24-14-18-28(19-15-24)38-21-25-8-4-2-5-9-25/h2-20H,21-22H2,1H3,(H,33,37)/b32-20+

InChI Key

YMQIYGYRAWWPPN-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the triazole ring: The triazole ring is formed by the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate, followed by cyclization with hydrazine hydrate.

    Coupling of intermediates: The final step involves the condensation of 4-(benzyloxy)benzaldehyde with the triazole intermediate in the presence of acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The azomethine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group may play a crucial role in binding to these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name / ID Substituents on Triazole Ring Hydrazide Substituent Key Properties/Activities Reference
Target Compound 4-(4-methylphenyl), 5-phenyl 4-(Benzyloxy)phenyl methylidene Not explicitly reported
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-ethyl, 5-(pyridine-2-yl) 2-Phenylmethylidene Potential antimicrobial activity
ZE-5a (N-[{(4-methylphenyl)sulfonyl}-2-(4-cyclohexyl-5-(pyridine-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl}acetohydrazide) 4-cyclohexyl, 5-(pyridine-2-yl) 4-Methylphenylsulfonyl Enhanced lipophilicity
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide 4-phenyl, 5-(4-bromophenyl) 4-Ethylphenyl methylidene Halogenation for improved bioactivity
N′-[(E)-(4-diethylaminophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(4-methylphenyl), 5-(4-methoxyphenyl) 4-Diethylaminophenyl methylidene Electron-donating groups for solubility

Key Observations :

  • Electron-Donating vs. In contrast, halogenated analogs (e.g., bromophenyl in ) may improve receptor binding via electron-withdrawing effects.
  • Triazole Substitution : Replacing the 4-methylphenyl group with cyclohexyl (ZE-5a ) increases steric bulk, which could affect pharmacokinetics. Pyridine-substituted triazoles (ZE-4b ) introduce heteroaromaticity, possibly enhancing antimicrobial activity.

Key Observations :

  • The target compound’s synthesis likely follows a hydrazide-aldehyde condensation pathway, similar to diclofenac hydrazones and benzimidazole derivatives .
  • Yields for related compounds range from 68% to 75%, suggesting room for optimization in the target’s synthesis.

Pharmacological and Physicochemical Comparisons

Key Observations :

  • Anti-Inflammatory Potential: Diclofenac hydrazones demonstrate significant activity, suggesting that the target compound’s triazole-hydrazide scaffold may also exhibit similar properties.

Biological Activity

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article aims to explore the biological activity of this compound through a review of available literature, synthesis methods, and case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C31H26N5O3SC_{31}H_{26}N_5O_3S. The presence of the benzyloxy and triazole moieties suggests potential interactions with biological targets, particularly in cancer therapy. The structural representation is as follows:

  • Molecular Formula : C31H26N5O3S
  • Molecular Weight : 578.63 g/mol

Structural Features

FeatureDescription
Functional Groups Benzyl ether, triazole, hydrazide
Hybridization Predominantly sp² due to aromatic rings
Polarity Moderate polarity due to functional groups

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in cancer treatment. For instance, compounds with triazole rings have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells :
    • A related study reported that triazole derivatives exhibited IC50 values in the nanomolar range against MCF-7 cells, indicating potent antiproliferative activity .
    • Mechanistic studies revealed that these compounds induced G2/M phase cell cycle arrest and apoptosis.
  • Tubulin Interaction :
    • Compounds targeting tubulin have shown to disrupt microtubule dynamics, which is critical for cancer cell division. Computational docking studies suggest that the triazole moiety may bind effectively to the colchicine site on tubulin .

Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, triazole derivatives are generally known for their antifungal properties. Research indicates that similar compounds can inhibit the growth of pathogenic fungi and bacteria.

Other Biological Activities

Triazole-containing compounds are also being investigated for their anti-inflammatory and analgesic properties. The ability to modulate inflammatory pathways makes them candidates for further pharmacological exploration.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazole Ring :
    • Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the triazole structure.
  • Coupling Reactions :
    • Employing coupling agents to attach the benzyloxy group and other substituents.
  • Purification :
    • Techniques such as recrystallization or chromatography to isolate the desired product.

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